![molecular formula C25H29N5OS B2405341 N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide CAS No. 1251619-72-3](/img/structure/B2405341.png)
N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide” is a chemical compound with the molecular formula C25H29N5OS . It is related to a series of compounds that have been synthesized and evaluated for their bioactivities .
Molecular Structure Analysis
The molecular structure of “N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide” includes a pyrimidine ring attached to a phenylpiperazine moiety via a thioacetamide linker .
Scientific Research Applications
- Research : N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide derivatives were synthesized and evaluated for anticonvulsant activity in animal models of epilepsy . These compounds were designed as analogs of previously active pyrrolidine-2,5-diones.
Anticonvulsant Activity
Acetylcholinesterase Inhibition
Anti-Depressant Properties
Future Directions
The future directions for research on “N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide” could include further exploration of its bioactivity, potential applications, and detailed studies of its physical and chemical properties. Additionally, more research could be done to understand its synthesis and chemical reactions .
Mechanism of Action
Target of Action
The primary target of N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .
Mode of Action
N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide interacts with AChE by inhibiting its activity . The compound exhibits potent inhibitory activity against AChE, indicating that it acts as a selective AChE inhibitor . The mechanism of inhibition of this compound against AChE is analyzed by the kinetic study, and the result indicated that the compound is a mixed-type inhibitor of competitive inhibition and non-competitive inhibition .
Biochemical Pathways
The inhibition of AChE by N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound prevents the breakdown of ACh, leading to an increase in the level of ACh. This enhances cholinergic neurotransmission, which is important for learning and memory .
Result of Action
The inhibition of AChE by N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide results in an increase in the level of ACh, enhancing cholinergic neurotransmission . This can lead to improved learning and memory, which is beneficial in the treatment of AD .
properties
IUPAC Name |
2-[4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5OS/c1-18-15-19(2)24(20(3)16-18)28-23(31)17-32-25-26-10-9-22(27-25)30-13-11-29(12-14-30)21-7-5-4-6-8-21/h4-10,15-16H,11-14,17H2,1-3H3,(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJVJTVFVMCZFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.